

Spectroscopic Profile of 4-Hydroxyisophthalonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxyisophthalonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxyisophthalonitrile** (CAS No. 34133-58-9), a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic information and the methodologies for its acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4-Hydroxyisophthalonitrile**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)	Assignment
Data not available in search results	

Note: Specific experimental ¹H and ¹³C NMR data for **4-hydroxyisophthalonitrile** were not available in the performed search. The tables are provided as a template for experimental data.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Broad	O-H stretch (phenolic)
~3100-3000	Medium	Aromatic C-H stretch
~2230	Strong, Sharp	C≡N stretch (nitrile)
~1600-1450	Medium-Strong	Aromatic C=C ring stretch
~1300-1200	Strong	C-O stretch (phenol)
~900-675	Medium-Strong	Aromatic C-H out-of-plane bend

Note: The IR data is predicted based on characteristic functional group absorptions for a phenolic dinitrile compound.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
144.03	100	[M] ⁺ (Molecular Ion)
Fragment ion data not available in search results		

Note: The molecular ion peak is predicted based on the molecular formula C₈H₄N₂O. Fragmentation patterns would be dependent on the ionization method used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of aromatic, functionalized organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **4-Hydroxyisophthalonitrile** is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or Acetone- d_6).
- The solution is transferred to a standard 5 mm NMR tube.
- The sample is vortexed to ensure homogeneity.

1H and ^{13}C NMR Acquisition:

- The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).
- For 1H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of solid **4-Hydroxyisophthalonitrile** is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal surface.

FT-IR Spectrum Acquisition:

- The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm^{-1} .
- A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
- A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- The data is presented as transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Preparation and Introduction:

- The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- The solution is then introduced into the mass spectrometer via direct infusion, or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

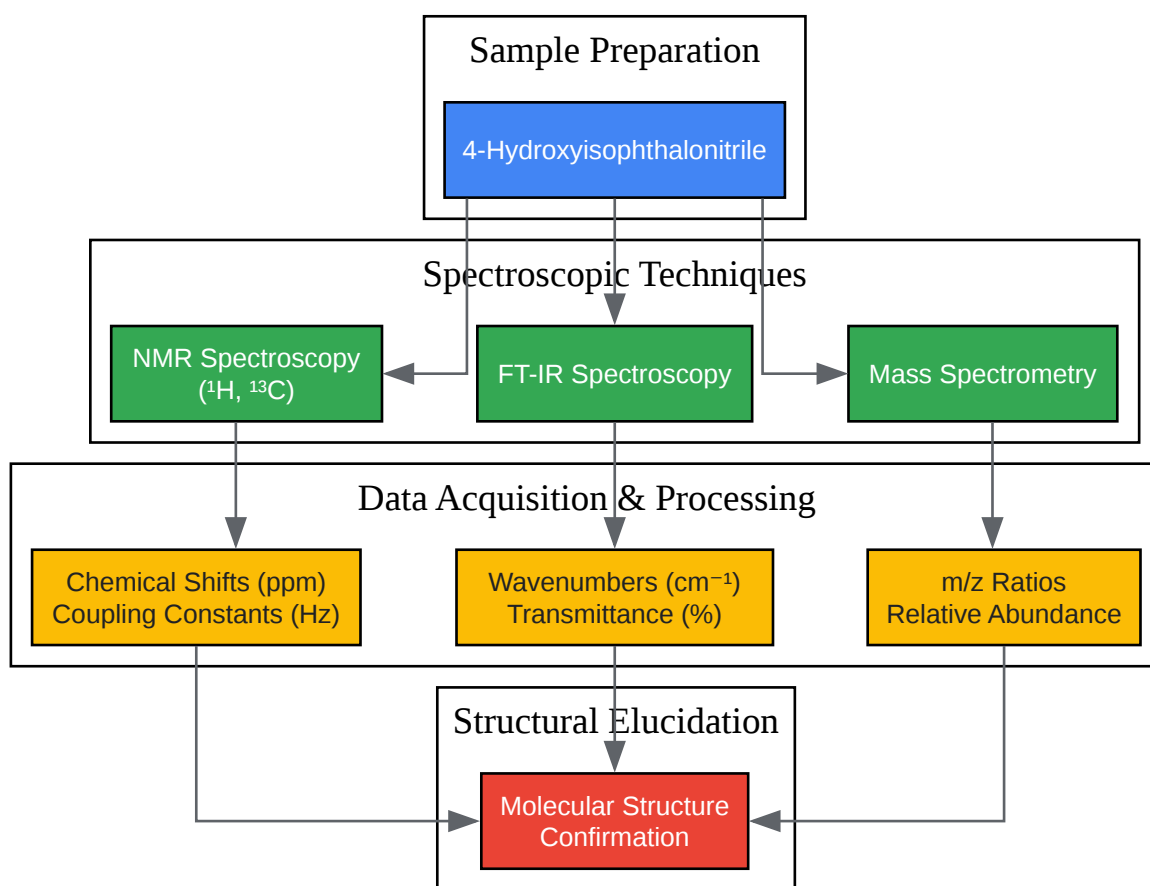
Mass Spectrum Acquisition:

- The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will depend on the desired information (fragmentation or molecular ion).
- The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.
- The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-Hydroxyisophthalonitrile**.



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Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **4-Hydroxyisophthalonitrile**. For further inquiries, please refer to relevant chemical databases and scholarly articles.

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